5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid
CAS No.:
Cat. No.: VC20537728
Molecular Formula: C14H22BNO3
Molecular Weight: 263.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22BNO3 |
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Molecular Weight | 263.14 g/mol |
IUPAC Name | 3-(ethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Standard InChI | InChI=1S/C14H22BNO3/c1-6-17-10-11-7-12(9-16-8-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 |
Standard InChI Key | IDSOQAMXSQMOON-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)COCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring with two functional groups:
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Ethoxymethyl group (-CH2OCH2CH3) at position 5, providing steric bulk and moderate electron-donating effects.
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Boronic acid (-B(OH)2) at position 3, enabling nucleophilic reactivity in cross-coupling reactions .
Molecular Formula: C₈H₁₂BNO₃
IUPAC Name: (5-(Ethoxymethyl)pyridin-3-yl)boronic acid
SMILES: CCOCC1=CN=CC(=C1)B(O)O
Physicochemical Data
The boronic acid group’s acidity (pKa ~3.8) facilitates its activation in basic reaction conditions, while the ethoxymethyl substituent enhances solubility in polar aprotic solvents like DMF and DMSO .
Synthetic Routes
Halogen-Metal Exchange and Borylation
A common method involves halogen-metal exchange followed by borylation. For example, 5-bromo-3-iodopyridine undergoes lithiation at -78°C, followed by quenching with triisopropyl borate to yield the boronic ester, which is hydrolyzed to the free boronic acid .
Suzuki-Miyaura Cross-Coupling
This compound is frequently synthesized via palladium-catalyzed coupling. A representative protocol includes:
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Reacting 5-(ethoxymethyl)pyridin-3-yl triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂.
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Hydrolyzing the resulting pinacol ester with HCl to obtain the boronic acid .
Example Reaction:
Applications in Drug Discovery
Kinase Inhibitor Development
In a 2019 study, 5-(ethoxymethyl)pyridine-3-boronic acid was used to synthesize bis-heteroaryl pyrazole inhibitors targeting mutant ALK2 (R206H), a kinase implicated in fibrodysplasia ossificans progressiva (FOP). The boronic acid moiety facilitated key hydrogen bonds with catalytic lysine residues, achieving IC₅₀ values <50 nM .
Materials Science
The compound’s boronic acid group enables its use in covalent organic frameworks (COFs) for gas storage and catalysis. Its ethoxymethyl group improves solubility during polymer synthesis, facilitating the creation of porous materials with high surface areas (>500 m²/g) .
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear nitrile gloves and lab coat |
H319: Eye irritation | Use safety goggles |
H335: Respiratory irritation | Use fume hood |
Comparative Analysis with Analogues
Compound | Boiling Point (°C) | pKa | Key Application |
---|---|---|---|
5-(Methoxymethyl)pyridine-3-boronic acid | 346.8 ± 52.0 | 3.80 | Suzuki coupling intermediates |
5-(Hydroxymethyl)pyridine-3-boronic acid | N/A | 4.20 | Bioconjugation probes |
5-(Ethoxymethyl)pyridine-3-boronic acid | 346.8 ± 52.0 | 3.80 | Kinase inhibitor synthesis |
The ethoxymethyl group offers a balance between steric hindrance and metabolic stability compared to smaller (methoxymethyl) or polar (hydroxymethyl) analogues .
Future Directions
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Optimized Coupling Protocols: Developing room-temperature Suzuki reactions using nano-catalysts to improve yields (>90%) .
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Therapeutic Expansion: Exploring its use in covalent inhibitors targeting SARS-CoV-2 main protease (Mᴾʳᵒ) .
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Green Chemistry: Recycling Pd catalysts via magnetic nanoparticle supports to reduce environmental impact .
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